molecular formula C24H26N4O2S B3011774 2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide CAS No. 1189649-92-0

2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide

Cat. No. B3011774
CAS RN: 1189649-92-0
M. Wt: 434.56
InChI Key: YWERSVVMNOFWCJ-UHFFFAOYSA-N
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Description

The compound “2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide” is a derivative of 2,3-dihydroimidazo[1,2-c]quinazoline . It is known to have inhibitory activities against phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These compounds are being studied for their potential as anticancer therapeutics .


Synthesis Analysis

The synthesis of these compounds involves incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . The designed compounds showed inhibitory activities against PI3K and HDAC .


Molecular Structure Analysis

The molecular structure of these compounds is based on the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold . The specific compound you mentioned has additional functional groups, including a 3-oxo-2-propyl group and a thio-N-(o-tolyl)butanamide group.

Mechanism of Action

Target of Action

The compound, also known as N-(2-methylphenyl)-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide, primarily targets the phosphoinositide-3 kinase (PI3K) pathway . The PI3K pathway plays critical roles in cancer cell growth and survival, as well as in intrinsic and acquired resistance to both chemotherapy and targeted agents .

Mode of Action

This compound is a PI3K inhibitor . It interacts with the PI3K pathway by inhibiting the activity of PI3K isoforms, particularly PI3Kα and PI3Kβ . This inhibition disrupts the signal transduction of the PI3K pathway, which can lead to the suppression of cancer cell growth and survival .

Biochemical Pathways

The PI3K pathway is a key signaling pathway in cells that regulates cell growth, survival, and metabolism . When the PI3K pathway is inhibited, it can lead to the suppression of downstream effectors, such as the serine-threonine kinase AKT . This can result in the disruption of various cellular processes, including cell proliferation, survival, differentiation, and migration .

Pharmacokinetics

The compound has unique pharmacokinetic properties, including very high plasma free fractions across all species tested (33-50%), large volume of distribution (Vss), high clearance, and intermediate half-life (T1/2) . These properties can influence the compound’s bioavailability and its therapeutic efficacy .

Result of Action

The inhibition of the PI3K pathway by this compound can lead to the suppression of cancer cell growth and survival . This can result in the reduction of tumor size and potentially improve the prognosis of cancer patients .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body can affect the compound’s pharmacokinetics and its interaction with the PI3K pathway . Additionally, genetic variations in the PI3K pathway can also influence the compound’s efficacy .

Future Directions

The development of these compounds represents a novel approach for cancer drug development . The representative dual PI3K/HDAC inhibitors showed potent antiproliferative activities against certain cancer cell lines in cellular assays . This work may lay the foundation for developing novel dual PI3K/HDAC inhibitors as potential anticancer therapeutics .

properties

IUPAC Name

N-(2-methylphenyl)-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-4-10-19-23(30)28-21(25-19)16-12-7-9-14-18(16)27-24(28)31-20(5-2)22(29)26-17-13-8-6-11-15(17)3/h6-9,11-14,19-20H,4-5,10H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWERSVVMNOFWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide

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